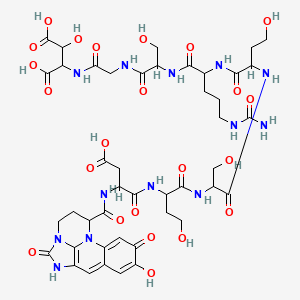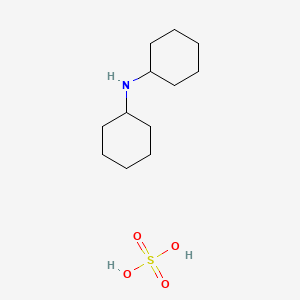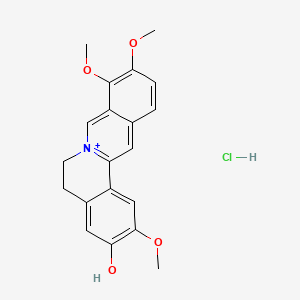
Jatrorrhizine chloride
概要
説明
Jatrorrhizine chloride, also known as this compound, is a useful research compound. Its molecular formula is C20H21ClNO4+ and its molecular weight is 374.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial Activity
Jatrorrhizine chloride exhibits antimalarial properties. The structure of jatrorrhizine, determined from its chloride form, shows four fused rings similar to quinine derivatives, contributing to its antimalarial effects (Ghosh et al., 1993).
Anticancer Properties
Jatrorrhizine has demonstrated efficacy in inhibiting colorectal cancer cell proliferation and metastasis. Its mechanism involves the Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition, showing potential for clinical cancer treatment (Wang et al., 2019).
Pharmacological Effects
Jatrorrhizine is known for various pharmacological effects, including antimicrobial, antiprotozoal, anticancer, anti-obesity, and hypolipidemic properties. Its potential in treating metabolic disorders and central nervous system activities is significant (Rolle et al., 2021).
Pharmacokinetics and Metabolism
Studies have investigated the pharmacokinetics and metabolism of jatrorrhizine, suggesting its potential as a natural gastric prokinetic drug. Its metabolic pathways indicate multiple processes crucial for its elimination and therapeutic effectiveness (Shi et al., 2012).
Hyperlipidemia Treatment
Jatrorrhizine hydrochloride has shown effectiveness in reducing hyperlipidemia in obesity mouse models. It influences liver enzymes and lipid profiles, suggesting its potential as a treatment for metabolic diseases (Yang et al., 2016).
Neuroprotective Effects
Jatrorrhizine can improve nerve cell injury induced by Aβ 25-35, acting through the miR-223-3p/HDAC4 axis. This indicates its potential in treating Alzheimer's disease and related neurodegenerative conditions (Duan & Chen, 2021).
Antidepressant-Like Action
Jatrorrhizine exhibits antidepressant-like action by inhibiting uptake-2 transporters, reducing 5-HT and NE uptake. Its potential as an antidepressant agent is significant (Sun et al., 2019).
Endothelial Cell Protection
Jatrorrhizine hydrochloride shows efficacy in protecting endothelial cells from oxidative damage and inflammation. This suggests its therapeutic potential for ischemic stroke and endothelial dysfunction (Wu et al., 2020).
Rheumatoid Arthritis Treatment
Jatrorrhizine hydrochloride has shown promising results in ameliorating rheumatoid arthritis in vivo. It suppresses proliferation, migration, and secretion of synoviocytes, indicating its potential as an RA treatment (Qiu et al., 2018).
Liver Cancer Treatment
Jatrorrhizine inhibits liver cancer cell growth and affects the expressions of miR-221-3p and miR-15b-5p. This indicates its potential in liver cancer treatment strategies (Deng & Wan, 2022).
作用機序
Safety and Hazards
Jatrorrhizine chloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Further investigations might emphasize specific curative mechanisms of jatrorrhizine and clinical utility, application prospect in the treatment of metabolic disorders, comprehensive investigations of the toxicity mechanisms, and interactions of jatrorrhizine with other pharmaceuticals and development of derivatives .
生化学分析
Biochemical Properties
Jatrorrhizine chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound is a potent inhibitor of AChE with an IC50 value of 872 nM and demonstrates over 115-fold selectivity for AChE over BuChE . This interaction is crucial for its neuroprotective effects, as it helps in the regulation of neurotransmitter levels in the brain.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has antimicrobial and antifungal activities, which are mediated through its interactions with cellular membranes and inhibition of microbial growth . Additionally, it has been reported to improve blood flow and mitotic activity in thioacetamide-traumatized rat livers, indicating its potential role in liver regeneration and repair .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It noncompetitively inhibits monoamine oxidase (MAO), with an IC50 value of 4 μM for MAO-A and 62 μM for MAO-B . This inhibition helps in the regulation of neurotransmitter levels, contributing to its neuroprotective effects. Furthermore, this compound interferes with multidrug resistance by cancer cells when exposed to chemotherapeutic agents, suggesting its potential role in cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its bioactivity over extended periods, making it a reliable candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit neuroprotective and antimicrobial activities without significant adverse effects . At higher doses (50–100 mg/kg), this compound has been reported to reduce blood sugar levels in mice by increasing aerobic glycolysis . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in the context of glucose metabolism . The compound’s ability to modulate enzyme activity and metabolic pathways makes it a promising candidate for the treatment of metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. This compound’s ability to cross the blood-brain barrier and its selective distribution in neural tissues contribute to its neuroprotective effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization in neural tissues and interaction with cellular membranes are essential for its neuroprotective and antimicrobial activities .
特性
IUPAC Name |
2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMUUZMCSNHBAX-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClNO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



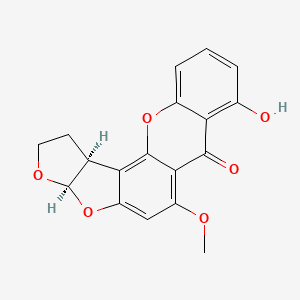
![[(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1259339.png)
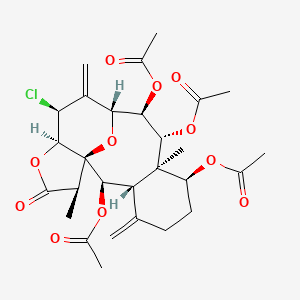
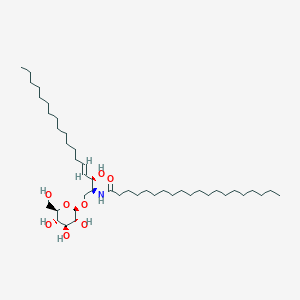
![(8R,9S,10S,13S,14S)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-oxirane]-17-one](/img/structure/B1259349.png)
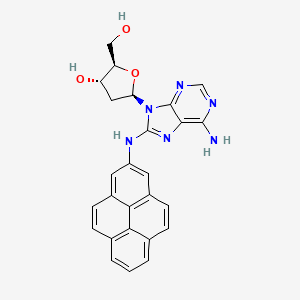

![(8R,9S,10S,13S,14S)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259352.png)

![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-oxopropanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1259354.png)
